molecular formula C12H17F6N3O4 B14773701 4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate)

4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate)

Cat. No.: B14773701
M. Wt: 381.27 g/mol
InChI Key: IFPYMQJGKPTJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate) is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and properties, which make it valuable in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate) typically involves the reaction of 4-(Dimethylamino)piperidine-4-carbonitrile with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate) is scaled up using optimized reaction conditions. This includes precise control of temperature, pressure, and reaction time to maximize efficiency and yield. The use of advanced equipment and technology ensures the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is capable of participating in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The reactions involving 4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate) typically require specific reagents and conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: To facilitate substitution reactions, catalysts like palladium or platinum may be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate) involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)piperidine-4-carbonitrile: A closely related compound with similar structural features.

    4-(Dimethylamino)-piperidine: Another related compound with distinct properties and applications.

Uniqueness

4-(Dimethylamino)piperidine-4-carbonitrile bis(2,2,2-trifluoroacetate) stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its trifluoroacetate groups impart specific properties that differentiate it from other similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H17F6N3O4

Molecular Weight

381.27 g/mol

IUPAC Name

4-(dimethylamino)piperidine-4-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15N3.2C2HF3O2/c1-11(2)8(7-9)3-5-10-6-4-8;2*3-2(4,5)1(6)7/h10H,3-6H2,1-2H3;2*(H,6,7)

InChI Key

IFPYMQJGKPTJDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCNCC1)C#N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.